(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Asymmetric catalysis Click chemistry Chiral ligand

(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2757082-69-0) is a chiral, non‑racemic 1,8‑naphthyridine‑based oxazoline ligand. The molecule integrates a 1,8‑naphthyridine scaffold with an enantiopure 4‑phenyl‑4,5‑dihydrooxazole ring, producing a rigid, bidentate N,N‑chelating framework.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B8181190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O/c1-2-5-12(6-3-1)15-11-21-17(20-15)14-9-8-13-7-4-10-18-16(13)19-14/h1-10,15H,11H2/t15-/m0/s1
InChIKeyODFMTYMZEIXBHW-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Procurement & Identification Guide


(R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (CAS 2757082-69-0) is a chiral, non‑racemic 1,8‑naphthyridine‑based oxazoline ligand. The molecule integrates a 1,8‑naphthyridine scaffold with an enantiopure 4‑phenyl‑4,5‑dihydrooxazole ring, producing a rigid, bidentate N,N‑chelating framework. Its (R)‑configuration places the phenyl substituent in a defined spatial orientation that dictates chirality transfer in asymmetric metal catalysis [1]. The compound serves as the enantiomeric counterpart to the (S)‑enantiomer (L1, CAS 2253650-62-1) and is explicitly employed as the enantio‑isomeric ligand ent‑L1 in sequential CuAAC reactions [2]. Commercial offerings report typical purity of 98 % (HPLC), molecular formula C₁₇H₁₃N₃O, and molecular weight 275.30 g mol⁻¹ .

Why (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Cannot Be Replaced by In‑Class Analogs


Although several 1,8‑naphthyridine‑oxazoline ligands are commercially available, their enantioselectivity and reaction compatibility are strongly dependent on both the absolute configuration of the oxazoline stereocenter and the steric/electronic nature of the substituent. Direct experimental evidence shows that the (R)‑phenyl enantiomer (ent‑L1) fulfills a unique catalytic role that the (S)‑phenyl enantiomer (L1) cannot perform, while even closely related analogs bearing tert‑butyl (L2) or isopropyl (L3) substituents deliver dramatically lower enantiomeric excess in the same reaction [1]. Consequently, procuring the correct enantiomer is not a matter of convenience but a determinant of whether an asymmetric transformation succeeds or fails.

Quantitative Differentiation of (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Against Comparators


Enantiomer‑Specific Divergence in Sequential CuAAC Catalysis: (R)‑ent‑L1 vs. (S)‑L1

In a documented double‑CuAAC sequence, the (S)‑phenyl enantiomer L1 is competent only for the first cycloaddition step. The second alkyne site requires the (R)‑phenyl enantiomer ent‑L1; L1 is completely ineffective for the second transformation. This is a direct, experimentally observed functional divergence between the two enantiomers [1].

Asymmetric catalysis Click chemistry Chiral ligand

Comparative Enantioselectivity: Naphthyridine‑Oxazoline Ligands in Asymmetric CuAAC

Among the naphthyridine‑oxazoline ligand series, the phenyl‑substituted (S)‑L1 delivers the highest enantiomeric excess (96 % ee). Bulkier alkyl substituents (tert‑butyl, L2; isopropyl, L3) cause a sharp decline in stereocontrol. The (R)‑phenyl enantiomer ent‑L1, while not separately tabulated for the first step, shows matched‑chirality effectiveness in sequential settings, underscoring the importance of the phenyl group combined with the correct absolute configuration [1].

Enantioselective synthesis Copper catalysis Oxazoline ligands

Naphthyridine Scaffold Superiority over PyBox and Box Ligands in CuAAC

Commercially established PyBox (L6), Box (L7), and unsymmetrical PyBox ligands (L8, L9) were tested under identical CuAAC conditions and gave ≤ 20 % ee. The naphthyridine‑oxazoline framework L1 achieved 96 % ee, demonstrating that the 1,8‑naphthyridine bridging motif provides a unique binding mode critical for asymmetric induction [1].

Ligand design Bimetallic catalysis Naphthyridine platform

Commercially Verified Enantiopurity and Batch Reproducibility

The (R)‑enantiomer is produced under ISO‑certified quality systems with a certified purity of 98 % and is supplied with batch‑specific analytical documentation (NMR, HPLC, GC). The (S)‑enantiomer (CAS 2253650-62-1) is also available at 98 % purity and ≥ 99 % ee from specialty suppliers, confirming that both enantiomers can be obtained with defined stereochemical integrity . High diastereomeric purity is essential because even small amounts of the opposite enantiomer could compromise the enantioselectivity of catalytic reactions.

Quality control Enantiomeric excess Procurement specification

High‑Value Application Scenarios for (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole


Sequential Double‑Click Assembly of Bis‑Triazole Architectures

When a molecule contains two chemically distinct alkyne termini, the (R)-enantiomer serves as the requisite ent‑L1 ligand for the second CuAAC step. Attempts to use the (S)-enantiomer in this step result in no reaction, as demonstrated by the matched‑chirality requirement in sequential bis‑triazole synthesis [1]. This scenario is particularly relevant for medicinal chemistry groups constructing bifunctional probes or PROTAC linkers.

Atroposelective Synthesis of C–O Axially Chiral Diaryl Ethers

The naphthyridine‑oxazoline ligand family, specifically the phenyl‑substituted members, delivers up to 96 % ee in the copper‑catalyzed atroposelective construction of C–O axially chiral compounds [1]. This performance far exceeds that of PyBox (11 % ee), Box (9 % ee), and alkyl‑substituted naphthyridine‑oxazoline analogs (12–24 % ee), making the (R)-phenyl ligand a strategic procurement choice for programs targeting axially chiral biaryl ethers.

Chiral Ligand Screening for Copper(I)‑Catalyzed Azide–Alkyne Cycloadditions

The 1,8‑naphthyridine platform provides a unique bimetallic binding mode that is structurally distinct from classical PyBox and Box frameworks [1]. For laboratories developing novel asymmetric CuAAC methodologies, the (R)-enantiomer offers a sterically and electronically defined entry point that has already been validated in a high‑impact Chemical Science publication, reducing method‑development risk and enabling direct comparison with literature benchmarks.

Enantiopure Building Block for Bimetallic Catalyst Assembly

The (R)-enantiomer can be metalated with Cu(I) or Ag(I) salts to form well‑characterized di‑ and tetranuclear complexes with bridge‑chelate coordination motifs [2]. Although the (S)-analog showed limited catalytic activity in earlier studies, the ability to isolate and crystallographically characterize these complexes makes the compound a valuable reference standard for groups investigating structure‑activity relationships in dinuclear asymmetric catalysis.

Quote Request

Request a Quote for (R)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.